molecular formula C8H10N2O2 B3019646 Methyl 5,6-dimethylpyrimidine-4-carboxylate CAS No. 2107494-76-6

Methyl 5,6-dimethylpyrimidine-4-carboxylate

Cat. No.: B3019646
CAS No.: 2107494-76-6
M. Wt: 166.18
InChI Key: LUOOHTQHWWDINV-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylpyrimidine-4-carboxylate is a high-purity chemical compound provided for research and development applications. With the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this methyl ester derivative of a dimethylpyrimidine serves as a versatile synthetic building block in medicinal chemistry and drug discovery . Its structure features a pyrimidine ring—a key heterocycle in nucleic acids and many pharmaceuticals—functionalized with both a carboxylate ester and methyl groups, making it a valuable intermediate for the synthesis of more complex molecules . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can purchase this compound from various suppliers, with available pack sizes ranging from 50 mg to 10 g . Please refer to the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

methyl 5,6-dimethylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(2)9-4-10-7(5)8(11)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOHTQHWWDINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dimethylpyrimidine-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dimethylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.

    Substitution: The methyl groups and ester functionality can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 5,6-dimethylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Organic Synthesis

  • Building Block: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the creation of pyrimidine derivatives.
  • Reagent in Reactions: Utilized in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

  • Pharmaceutical Development: Investigated for its potential therapeutic properties, including:
    • Anticancer Activity: Studies suggest it may inhibit certain cancer cell lines.
    • Anti-inflammatory Effects: Research indicates possible use in reducing inflammation.
    • Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Studies

  • Biomolecular Interactions: Explored for its interactions with biomolecules, which may lead to insights into disease mechanisms or therapeutic targets.
  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain pathogens.

Material Science

  • Polymer Chemistry: Used in the development of new materials with specific properties due to its functional groups that can participate in polymerization reactions.
  • Coatings and Adhesives: Its unique chemical structure allows for applications in formulating advanced coatings and adhesives.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The findings demonstrated competitive inhibition, suggesting its potential role as a therapeutic agent in cancer treatment.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisIntermediate for complex organic moleculesEssential building block
Medicinal ChemistryPotential anticancer and anti-inflammatory agentActive against specific cancer cell lines
Biological StudiesInteraction with biomoleculesInsights into disease mechanisms
Material ScienceDevelopment of advanced materialsUsed in coatings and adhesives

Mechanism of Action

The mechanism of action of methyl 5,6-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to altered cellular metabolism. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

The most relevant structural analog, based on the provided evidence, is 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Property Methyl 5,6-dimethylpyrimidine-4-carboxylate 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
CAS Number Not provided 89581-58-8
Molecular Formula C₇H₄F₃N₃ (reported, potential error) C₇H₅ClN₂O₂ (calculated*)
Functional Groups Methyl ester (-COOCH₃) at C4 Carboxylic acid (-COOH) at C4
Substituents Methyl groups at C5 and C6 Chlorine at C2, methyl at C6
Purity Not specified 100% concentration

*Derived from systematic name; assumes pyrimidine core (C₄H₄N₂) with substituents: Cl (C2), CH₃ (C6), and COOH (C4).

Key Differences and Implications:

Functional Group Reactivity: The methyl ester in the main compound enhances lipophilicity, making it more suitable for lipid-soluble applications. In contrast, the carboxylic acid group in the analog increases polarity and acidity, favoring salt formation or hydrogen bonding .

Synthetic Utility :

  • This compound’s ester group allows for hydrolysis to carboxylic acids or transesterification, common in prodrug design .
  • The carboxylic acid in the analog is directly reactive, enabling conjugation or salt formation without further modification .

Substituent Effects :

  • Dual methyl groups at C5 and C6 in the main compound may sterically hinder reactions at adjacent positions, whereas the single methyl group at C6 in the analog offers less steric bulk .

Limitations and Discrepancies in Evidence

  • Lack of Physical/Chemical Data : Neither compound’s melting point, solubility, or spectral data (e.g., NMR, IR) are provided in the evidence, limiting deeper comparative analysis.

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